molecular formula C10H17Cl2N3 B1402725 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361115-11-8

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1402725
CAS No.: 1361115-11-8
M. Wt: 250.17 g/mol
InChI Key: CNEXZVFBMYMSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound with a molecular formula of C10H15N3·2HCl It is a pyrimidine derivative that contains a piperidine ring, making it a heterocyclic compound

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity, leading to changes in downstream signaling events. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival . Moreover, it can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity by preventing substrate binding or catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, such as kinases and phosphatases, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the reaction of 2-methyl-4-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is then purified through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new heterocyclic compounds with different functional groups .

Scientific Research Applications

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is unique due to its specific structure, which combines a pyrimidine ring with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Biological Activity

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15Cl2N3C_{11}H_{15}Cl_2N_3, with a molecular weight of 264.19 g/mol. Its structure features a pyrimidine ring substituted with a piperidine group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.25 - 0.30 μg/mL
Staphylococcus epidermidis0.20 - 0.24 μg/mL

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. It affects key signaling pathways involved in cell growth and survival, leading to reduced viability in cancer cell lines.

Case Study:
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, this compound exhibited IC50 values of 1.75–9.46 μM, demonstrating superior growth inhibition compared to the standard drug 5-Fluorouracil . The mechanism appears to involve the induction of apoptosis through caspase activation.

Enzyme Inhibition

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, it prevents substrate binding and catalysis, thereby modulating downstream signaling events .

Interaction with Cellular Components

The compound also interacts with proteins involved in DNA replication and repair processes, indicating its potential as a therapeutic agent in diseases characterized by dysregulated cell proliferation . Additionally, it may influence gene expression patterns that govern cellular metabolism and function.

Pharmacokinetics and Toxicology

Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including reasonable oral bioavailability and low acute toxicity in animal models. For instance, it did not exhibit significant toxicity at doses up to 2000 mg/kg in Kunming mice .

Properties

IUPAC Name

2-methyl-4-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8-12-6-4-10(13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEXZVFBMYMSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 3
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 4
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 5
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

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